molecular formula C11H14ClF2N B13658350 2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride

2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride

Cat. No.: B13658350
M. Wt: 233.68 g/mol
InChI Key: QUCNNQHLIHGBIA-UHFFFAOYSA-N
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Description

2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride is a synthetic organic compound that features a fluoromethylidene group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s structure. Common synthetic routes may include:

    Nucleophilic substitution reactions: Using fluorinated precursors to introduce the fluoromethylidene and fluorophenyl groups.

    Reductive amination: To form the amine group on the butan-1-amine backbone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes:

    Catalysis: Using catalysts to increase reaction efficiency and yield.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different functional groups.

    Reduction: Reduction reactions can modify the fluoromethylidene group.

    Substitution: The fluorine atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Including halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological molecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Using it in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action for 2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved would depend on the compound’s specific structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethylidene)-4-(4-chlorophenyl)butan-1-amine
  • 2-(Bromomethylidene)-4-(4-bromophenyl)butan-1-amine

Uniqueness

2-(Fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine is unique due to the presence of fluorine atoms, which can significantly influence its chemical properties, such as:

  • Electronegativity : Fluorine’s high electronegativity can affect the compound’s reactivity.
  • Stability : Fluorinated compounds often exhibit increased stability.
  • Biological activity : Fluorine can enhance the compound’s interaction with biological targets.

Properties

IUPAC Name

2-(fluoromethylidene)-4-(4-fluorophenyl)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2N.ClH/c12-7-10(8-14)2-1-9-3-5-11(13)6-4-9;/h3-7H,1-2,8,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCNNQHLIHGBIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=CF)CN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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